3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one
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Overview
Description
3-(1,3-Benzothiazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one is a complex organic compound that features a benzothiazole moiety fused with a chromenone structure
Scientific Research Applications
Chemistry
In chemistry, 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry .
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for drug development .
Medicine
Medicinally, derivatives of this compound have shown promise as anti-cancer agents, anti-inflammatory agents, and antimicrobial agents. The benzothiazole moiety is particularly noted for its pharmacological activities .
Industry
Industrially, this compound is used in the development of fluorescent dyes and materials for organic light-emitting diodes (OLEDs).
Safety and Hazards
Future Directions
The development of synthetic processes is undoubtedly one of the most significant problems facing researchers. Future research could focus on developing more efficient and environmentally friendly methods for synthesizing benzothiazole compounds . Additionally, further studies could investigate the biological activities of these compounds and their potential applications in medicine .
Mechanism of Action
Target of action
Benzothiazoles are known to interact with a variety of biological targets. They have been found to exhibit antiviral , antibacterial , and anticonvulsant activities, suggesting they interact with targets relevant to these conditions.
Mode of action
The exact mode of action can vary depending on the specific benzothiazole compound and its targets. For example, some benzothiazole derivatives have been found to inhibit key enzymes in bacterial and viral replication .
Biochemical pathways
Benzothiazoles can affect multiple biochemical pathways depending on their specific targets. For instance, they might interfere with the synthesis of key proteins in bacteria or viruses, disrupting their life cycle .
Pharmacokinetics
The ADME properties of benzothiazoles can vary widely depending on their specific chemical structure. Some benzothiazole derivatives have shown good bioavailability and metabolic stability .
Result of action
The molecular and cellular effects of benzothiazoles can include the inhibition of key enzymes, disruption of protein synthesis, and interference with cell signaling pathways .
Action environment
The action, efficacy, and stability of benzothiazoles can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, certain benzothiazole compounds have been synthesized using green chemistry approaches, which aim to reduce the environmental impact of chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. Common synthetic methods include:
Knoevenagel Condensation: This involves the reaction of 2-aminobenzenethiol with an aldehyde in the presence of a base such as piperidine in ethanol.
Microwave Irradiation: This method accelerates the reaction process and can be used to synthesize benzothiazole derivatives efficiently.
One-Pot Multicomponent Reactions: These reactions involve the simultaneous combination of multiple reactants in a single reaction vessel, often leading to higher yields and fewer by-products.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic methods, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution: The benzothiazole and chromenone moieties can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of halogenated benzothiazole or chromenone derivatives.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A simpler benzothiazole derivative with similar biological activities.
6-Ethyl-7-hydroxy-4H-chromen-4-one: A chromenone derivative with potential medicinal applications.
Benzothiazole-2-carboxylic acid: Another benzothiazole derivative used in medicinal chemistry.
Uniqueness
3-(1,3-Benzothiazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one is unique due to its combined benzothiazole and chromenone structures, which confer a wide range of chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxychromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3S/c1-2-10-7-11-15(8-14(10)20)22-9-12(17(11)21)18-19-13-5-3-4-6-16(13)23-18/h3-9,20H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNAZOQXNOLIGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC=C(C2=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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